molecular formula C7H6F2N2O2 B8804358 3,5-Difluoro-N-methyl-2-nitroaniline

3,5-Difluoro-N-methyl-2-nitroaniline

Cat. No.: B8804358
M. Wt: 188.13 g/mol
InChI Key: HJKZGKMJUUPEGQ-UHFFFAOYSA-N
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Description

3,5-Difluoro-N-methyl-2-nitroaniline ( 872367-64-1) is a fluorinated aromatic compound with the molecular formula C 7 H 6 F 2 N 2 O 2 and a molecular weight of 188.13 g/mol [ 1 ]. It is a key synthetic intermediate in organic chemistry research, particularly in the development of more complex molecules. The structure incorporates both a nitro group and a methylated amine, making it a versatile building block for further derivatization, such as N-acylation reactions commonly used in pharmaceutical and agrochemical synthesis [ 8 ]. The presence of two fluorine atoms on the aromatic ring is a significant feature for modern chemical research. Fluorine atoms are often introduced to fine-tune the properties of a molecule, influencing its lipophilicity, metabolic stability, and overall bioavailability [ 9 ]. As such, this compound serves as a valuable precursor in medicinal chemistry for constructing potential bioactive compounds and in materials science. Researchers utilize it to create analogs for structure-activity relationship (SAR) studies or as a key intermediate in multi-step synthetic routes [ 2 ]. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic uses , nor for human or animal consumption of any kind. For R&D use only. Not for drug, household, or other uses. Please refer to the Safety Datasheet (SDS) for safe handling and storage information.

Properties

Molecular Formula

C7H6F2N2O2

Molecular Weight

188.13 g/mol

IUPAC Name

3,5-difluoro-N-methyl-2-nitroaniline

InChI

InChI=1S/C7H6F2N2O2/c1-10-6-3-4(8)2-5(9)7(6)11(12)13/h2-3,10H,1H3

InChI Key

HJKZGKMJUUPEGQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=CC(=C1)F)F)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

4-Fluoro-2-nitroaniline (CAS 364-71-6)
  • Structure : A single fluorine at C4 and a nitro group at C2.
  • Electronic Effects : The fluorine (para to nitro) exerts a moderate electron-withdrawing effect, enhancing the nitro group’s deactivating influence.
  • Reactivity : Less deactivated than 3,5-difluoro derivatives due to fewer electron-withdrawing groups. Reacts more readily in nucleophilic aromatic substitution compared to the target compound .
N,N-Dimethyl-2-nitroaniline (CAS 610-17-3)
  • Structure: Nitro at C2 and dimethylamino (-N(CH₃)₂) at C1.
  • Electronic Effects: The dimethylamino group is electron-donating, countering the nitro group’s deactivation. This creates a polarized ring with regions of high and low electron density.
  • Applications : Used in dye synthesis and as a precursor for heterocyclic compounds. The N,N-dimethyl group increases steric hindrance, reducing reactivity compared to N-methyl analogs .

Alkyl Chain and Functional Group Variations

3,5-Difluoro-N-(heptan-2-yl)aniline (CAS N/A)
  • Structure : 3,5-difluoro substitution with a branched heptyl chain on the amine.
  • Physical Properties: Higher molecular weight (227.29 g/mol) and lipophilicity due to the alkyl chain, enhancing solubility in non-polar solvents.
  • Applications: Potential use in surfactants or polymer additives, where longer alkyl chains improve compatibility with organic matrices .
5-Fluoro-N-[(3-fluorophenyl)methyl]-2-methylaniline
  • Structure : Fluorine at C5, a benzyl group with a 3-fluoro substituent, and a methyl group at C2.
  • Steric Effects : The bulky benzyl group reduces accessibility to the amine, limiting its utility in reactions requiring free -NH₂ groups.
  • Synthesis : Likely synthesized via reductive amination, differing from the SnCl₂-mediated reduction used for diamine intermediates in nitroaniline derivatives .
N,N-Dimethyl-3-nitroaniline (CAS 619-31-8)
  • Structure: Nitro at C3 and dimethylamino at C1.
  • Safety : Nitro groups in meta positions are less destabilizing than ortho isomers, reducing explosion risks. However, dimethylaniline derivatives are toxic and regulated under occupational safety standards .
4-Fluoro-2-nitroaniline

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties
3,5-Difluoro-N-methyl-2-nitroaniline N/A C₇H₅F₂N₂O₂ 201.13 2-NO₂, 3,5-F, N-CH₃ High deactivation, moderate reactivity
4-Fluoro-2-nitroaniline 364-71-6 C₆H₅FNO₂ 156.11 2-NO₂, 4-F Reactive in SNAr reactions
N,N-Dimethyl-2-nitroaniline 610-17-3 C₈H₁₀N₂O₂ 166.18 2-NO₂, N-(CH₃)₂ Polarized ring, dye intermediate
3,5-Difluoro-N-(heptan-2-yl)aniline N/A C₁₃H₁₉F₂N 227.29 3,5-F, N-heptyl Lipophilic, surfactant potential

Preparation Methods

Pathway A: Sequential Halogenation-Nitration-Methylation

This route begins with a pre-functionalized benzene core, leveraging halogen-exchange reactions to install fluorines, followed by nitration and N-methylation. For example, starting from 1,3,5-trichlorobenzene, fluorination via alkali metal fluoride (e.g., KF) yields 3,5-difluoro-1-chlorobenzene. Subsequent nitration at position 2 introduces the nitro group, though regioselectivity challenges arise due to competing ortho/para-directing effects of chlorine and fluorine. Final amination and methylation yield the target compound.

Pathway B: Nitro-First Approaches

Alternatively, nitration early in the synthesis avoids deactivation of the aromatic ring by electron-withdrawing groups. For instance, nitration of 3,5-difluoroaniline derivatives requires protective strategies (e.g., acetylation) to direct nitration to position 2. Post-nitration deprotection and methylation complete the synthesis.

Regioselective Nitration Strategies

Nitration at position 2 is critical but challenging due to the meta-directing nature of fluorine and the steric hindrance imposed by adjacent substituents. Protective group strategies, as illustrated in WO2018207120A1, enhance regioselectivity:

Acetylation-Mediated Nitration

Protecting the amine as an acetanilide redirects nitration from the para to the ortho position. For example, acetylation of 3,5-difluoroaniline followed by nitration with HNO₃/H₂SO₄ at 0–5°C yields 2-nitro-3,5-difluoroacetanilide in 70–75% yield. Deprotection via hydrolysis recovers the free amine.

Direct Nitration of Fluorinated Intermediates

Unprotected 3,5-difluoroaniline undergoes nitration predominantly at position 4 (para to the amine) due to the strong activating effect of -NH₂. To favor ortho nitration, bulky solvents (e.g., sulfolane) and low temperatures (−10°C) are employed, achieving 40–50% ortho selectivity.

N-Methylation Techniques

N-Methylation of 3,5-difluoro-2-nitroaniline is achieved via reductive alkylation or nucleophilic substitution:

Reductive Amination

Treatment with formaldehyde and hydrogen gas over palladium catalysts (Pd/C, 10% wt) at 50–80°C affords N-methylation with 85–90% yield. Side products, such as N,N-dimethyl derivatives, are minimized by limiting formaldehyde equivalents.

Nucleophilic Substitution

Methyl iodide or dimethyl sulfate reacts with the amine in the presence of a base (e.g., K₂CO₃) in aprotic solvents (e.g., THF). Yields range from 75–80%, though stoichiometric control is critical to prevent quaternization.

Comparative Analysis of Synthetic Routes

Route Key Steps Yield (%) Scalability Environmental Impact
Pathway AHalogen exchange → Nitration → Methylation65–70HighModerate (HF byproducts)
Pathway BProtection → Nitration → Deprotection → Methylation60–65ModerateLow (solvent recovery)

Pathway A offers superior scalability but generates hazardous HF, necessitating robust containment systems. Pathway B, while less efficient, aligns with green chemistry principles through solvent recycling.

Challenges and Optimization Opportunities

Regioselectivity in Nitration

Mixed directing effects (e.g., fluorine vs. amine) complicate nitro placement. Computational modeling (DFT) predicts that electron-deficient arenes favor nitration at positions ortho to electron-withdrawing groups, guiding catalyst design.

Byproduct Formation

Competing halogen exchange (e.g., Cl → F at position 1) during fluorination reduces yields. Catalytic systems employing crown ethers improve selectivity by stabilizing transition states .

Q & A

Q. What are the recommended synthetic routes for preparing 3,5-Difluoro-N-methyl-2-nitroaniline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the aniline core. A plausible route includes:

Methylation : Introduce the N-methyl group via reductive alkylation of 3,5-difluoroaniline using formaldehyde under hydrogenation conditions (e.g., Pd/C catalyst) .

Nitration : Position-selective nitration at the ortho position can be achieved using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C. The electron-withdrawing fluorine substituents direct nitration to the 2-position .

  • Key Variables : Temperature control during nitration minimizes byproducts (e.g., di-nitration). Yield optimization requires stoichiometric balancing of nitrating agents and inert atmosphere conditions .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :
  • ¹H/¹³C NMR : The N-methyl group appears as a singlet (~3.0 ppm in ¹H NMR). Fluorine atoms induce deshielding in adjacent carbons, with distinct splitting patterns in ¹⁹F NMR (e.g., coupling constants J~12–15 Hz for meta-fluorines) .
  • X-ray Crystallography : Resolves nitro-group orientation and confirms regioselectivity. Fluorine atoms exhibit short C-F bond lengths (~1.34 Å), consistent with sp² hybridization .
  • MS (ESI+) : Molecular ion peak at m/z 219.03 [M+H]⁺, with fragmentation patterns reflecting loss of NO₂ (Δ m/z 46) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the nitro group in this compound under reductive conditions?

  • Methodological Answer : The nitro group undergoes stepwise reduction:
  • Nitro to Nitroso : Catalytic hydrogenation (H₂/Pd) at 25°C selectively reduces nitro to nitroso, confirmed by UV-Vis absorption at 450 nm .
  • Nitroso to Amine : Further reduction (e.g., Zn/HCl) yields the amine derivative. Steric hindrance from the N-methyl group slows kinetics, requiring extended reaction times (12–24 hrs) .
  • Computational Support : DFT studies predict activation barriers for nitro reduction, influenced by fluorine’s electron-withdrawing effects .

Q. How do fluorine substituents modulate the electronic properties and stability of this compound?

  • Methodological Answer :
  • Electrostatic Effects : Fluorine’s electronegativity increases the compound’s oxidative stability but reduces nucleophilic aromatic substitution (NAS) reactivity. Hammett constants (σₚ ~0.15 for F) quantify meta-fluorine’s electron-withdrawing impact .
  • Thermal Stability : TGA-DSC analysis shows decomposition onset at 220°C, attributed to nitro-group exothermicity. Fluorine substitution enhances thermal resistance compared to non-fluorinated analogs .

Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?

  • Methodological Answer :
  • Solubility Screening : Use a standardized protocol (e.g., shake-flask method at 25°C) with HPLC quantification. Polar aprotic solvents (DMF, DMSO) show higher solubility (>50 mg/mL) due to nitro-group dipole interactions .
  • Confounding Factors : Batch-to-batch purity variations (e.g., residual acids from synthesis) can skew results. Pre-purify via column chromatography (silica gel, hexane/EtOAc) before testing .

Methodology-Driven Applications

Q. How can researchers design derivatives of this compound for biological activity studies?

  • Methodological Answer :
  • Functionalization : Replace the nitro group with bioisosteres (e.g., cyano, trifluoromethyl) via palladium-catalyzed cross-coupling .
  • SAR Analysis : Test derivatives in enzyme inhibition assays (e.g., tyrosine kinase). Fluorine’s hydrophobic volume enhances binding affinity in hydrophobic pockets .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and goggles (nitro compounds are skin irritants) .
  • Spill Management : Neutralize with 10% sodium bicarbonate solution; avoid ignition sources (nitro groups are thermally labile) .

Data-Driven Research Challenges

Q. How can computational modeling predict the regioselectivity of electrophilic attacks on this compound?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to map electrostatic potential surfaces. The nitro group deactivates the ring, directing electrophiles to the para position relative to fluorine .
  • Validation : Compare predicted vs. experimental bromination outcomes (e.g., Br₂/FeCl₃) .

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